molecular formula C14H14N2O3 B499451 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid CAS No. 878714-50-2

4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid

Cat. No.: B499451
CAS No.: 878714-50-2
M. Wt: 258.27g/mol
InChI Key: LSCAALPLWITLJT-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C14H14N2O3. It is a derivative of benzoic acid, featuring a methoxy group at the 4-position and a pyridin-2-ylmethylamino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is unique due to the presence of both the methoxy and pyridin-2-ylmethylamino groups. This combination enhances its chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is a compound with significant biological activity, particularly known for its potential in medicinal chemistry. It features a methoxy group, a pyridine moiety, and an amino group attached to a benzoic acid structure, giving it unique properties that influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N2O3C_{14}H_{15}N_{2}O_{3} with a molecular weight of approximately 258.27 g/mol. The presence of the methoxy and pyridine groups enhances its solubility and reactivity, making it a versatile candidate for various biological applications.

Biological Activities

The compound exhibits notable biological activities, particularly in the realm of kinase inhibition . Kinases are critical enzymes involved in various cellular processes, including signal transduction, cell growth, and metabolism. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.

Anticancer Properties

Research indicates that this compound may inhibit specific kinases involved in tumor growth and proliferation. This inhibition can disrupt cancer cell signaling pathways, potentially leading to reduced tumor growth rates and increased apoptosis (programmed cell death) in malignant cells.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain kinases by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Understanding these interactions is crucial for elucidating its therapeutic potential.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Kinase Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits various kinases with IC50 values indicating potency comparable to established kinase inhibitors.
  • Binding Affinity : Studies utilizing molecular docking simulations have shown that the compound has high binding affinity for specific kinase targets. The structural arrangement allows for unique interactions that enhance its inhibitory effects .
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound stands out due to its combination of functional groups that enhance its biological activity, particularly in kinase inhibition.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
4-Methoxybenzoic Acid C9H10O3C_9H_{10}O_3Simpler structure without pyridine moiety
Pyridin-2-carboxylic Acid C6H5NO2C_6H_5NO_2Lacks methoxy group; primarily used in synthesis
4-Amino-3-methoxybenzoic Acid C10H13N1O3C_{10}H_{13}N_1O_3Contains an amino group but lacks pyridine

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for drug development. Its potential applications include:

  • Anticancer Therapy : As a kinase inhibitor, it may serve as a lead compound in developing new anticancer agents.
  • Biochemical Probes : Investigated for use as ligands in biochemical assays and as probes for studying enzyme activity.

Properties

IUPAC Name

4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-13-6-5-10(14(17)18)8-12(13)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCAALPLWITLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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